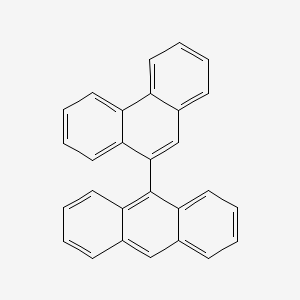

Anthracene, 9-(9-phenanthrenyl)-

Beschreibung

Significance of Extended π-Conjugated Systems in Contemporary Chemistry

Extended π-conjugated systems, where alternating single and double or triple bonds create a delocalized network of electrons, are fundamental to the properties and functionalities of many organic materials. libretexts.orgucalgary.calibretexts.org This delocalization of π-electrons over multiple atoms leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in unique optical and electronic properties. libretexts.org Molecules with extensive π-conjugation often exhibit strong absorption and emission of light, making them crucial components in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. rsc.orgresearchgate.netresearchgate.net The ability to tune these properties by modifying the structure of the conjugated system allows for the rational design of materials with specific functions. acs.org

The inherent thermodynamic stability associated with conjugation is another key aspect of these systems. libretexts.org This stability arises from the delocalization of electron density over a larger area, which minimizes electron-electron repulsion. libretexts.org The length and topology of the π-conjugated pathway significantly influence the molecule's properties, with longer, more planar systems generally exhibiting more pronounced effects. acs.org

Overview of Anthracene (B1667546) and Phenanthrene (B1679779) Core Structures in Functional Molecules

Anthracene and phenanthrene are isomers, both polycyclic aromatic hydrocarbons (PAHs) with the molecular formula C₁₄H₁₀, consisting of three fused benzene (B151609) rings. pediaa.comlibretexts.org Despite their identical chemical formulas, their distinct arrangements of fused rings lead to significant differences in their properties and applications.

Anthracene possesses a linear arrangement of its three benzene rings. pediaa.comlibretexts.org This linear structure results in a highly reactive central ring (positions 9 and 10), making it susceptible to reactions like oxidation, reduction, and cycloadditions. slideshare.netyoutube.comyoutube.com Anthracene and its derivatives are well-known for their strong blue fluorescence under ultraviolet light and are widely used as scintillators and as core structures for blue-emitting materials in OLEDs. researchgate.netresearchgate.netslideshare.net

Phenanthrene , in contrast, has an angular or "bent" fusion of its three rings. pediaa.comlibretexts.org This angular arrangement results in greater thermodynamic stability compared to anthracene, as evidenced by its higher resonance energy. quora.com Phenanthrene's structure is a common motif in various natural products, including steroids and bile acids. pediaa.com In materials science, the phenanthrene core is utilized in the synthesis of dyes, plastics, and pharmaceuticals. pediaa.comresearchgate.net

The choice between an anthracene or phenanthrene core in the design of functional molecules is therefore a critical decision, as it dictates the resulting compound's stability, reactivity, and photophysical characteristics.

Research Trajectories of Phenanthrenyl-Substituted Anthracenes and Related Frameworks

The strategic combination of anthracene and phenanthrene moieties into a single molecular framework, such as in Anthracene, 9-(9-phenanthrenyl)-, represents a compelling research direction. This approach aims to synergistically combine the desirable properties of both parent molecules. The phenanthrenyl substituent can introduce steric hindrance, which can prevent aggregation-caused quenching of fluorescence in the solid state, a common issue with planar aromatic molecules. This is a crucial consideration for the development of efficient solid-state lighting and display technologies.

Research in this area often focuses on synthesizing and characterizing novel derivatives to understand the structure-property relationships. nih.gov For instance, attaching bulky groups like phenanthrene to the 9-position of anthracene can enhance the material's amorphous properties and thermal stability, leading to improved performance and longevity in OLED devices. rsc.orgresearchgate.net The photophysical properties, such as quantum yield and emission wavelength, are meticulously studied to assess their potential for specific applications. mdpi.com

Furthermore, the synthesis of such complex aromatic systems often involves sophisticated cross-coupling reactions, like the Suzuki coupling, which allows for the precise construction of these intricate molecular architectures. rsc.org The ongoing exploration of phenanthrenyl-substituted anthracenes and related frameworks is driven by the quest for next-generation organic electronic materials with tailored properties for a wide range of technological applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-anthracen-9-ylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-4-12-22-21(11-1)18-27(26-16-8-7-15-25(22)26)28-23-13-5-2-9-19(23)17-20-10-3-6-14-24(20)28/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZKDLILLKHBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80757282 | |

| Record name | 9-(Anthracen-9-yl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91586-10-6 | |

| Record name | 9-(Anthracen-9-yl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 9 9 Phenanthrenyl Anthracene Architectures

Direct C-C Coupling Protocols for Aryl-Anthracene Linkages

The most direct and widely employed strategy for the synthesis of 9-(9-phenanthrenyl)anthracene and related structures involves the formation of a C-C bond between the C9 position of an anthracene (B1667546) moiety and the C9 position of a phenanthrene (B1679779) moiety. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are paramount in the synthesis of biaryl compounds, and the construction of 9-(9-phenanthrenyl)anthracene is no exception. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose.

The general approach for a Suzuki-Miyaura coupling to form 9-(9-phenanthrenyl)anthracene would involve the reaction of a 9-anthracenyl boronic acid or its ester with 9-bromophenanthrene, or conversely, 9-phenanthrenyl boronic acid with 9-bromoanthracene (B49045). This reaction is catalyzed by a palladium(0) complex, typically generated in situ from a palladium(II) precursor, in the presence of a base. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yield.

Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

| Pd(PPh₃)₄ | --- | Na₂CO₃, K₂CO₃ | Toluene, DMF, Dioxane | Aryl bromides, Aryl boronic acids |

| Pd(OAc)₂ | PPh₃, PCy₃ | K₃PO₄, Cs₂CO₃ | Toluene, THF | Aryl bromides, Aryl triflates |

| PdCl₂(dppf) | dppf | K₂CO₃, Et₃N | DMF, THF | Aryl chlorides, Aryl bromides |

This table presents common catalyst systems used for Suzuki-Miyaura reactions, which are applicable to the synthesis of 9-(9-phenanthrenyl)anthracene.

The synthesis of 9,10-diarylanthracenes via bis-Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst has been reported to proceed in good yields. This demonstrates the feasibility of attaching aryl groups to the sterically hindered 9-position of anthracene. Similarly, palladium-catalyzed Suzuki coupling has been utilized in the synthesis of phenanthridine (B189435) derivatives, further highlighting the utility of this reaction for constructing complex aromatic systems. mdpi.compsu.eduresearchgate.net

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, represents another palladium-catalyzed route. mst.edu While not a direct coupling of two aryl groups, a subsequent transformation of the alkyne linker could potentially lead to the desired 9-(9-phenanthrenyl)anthracene. The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions with an amine base. mst.edu However, unexpected products can sometimes arise, as seen in the Sonogashira cross-coupling of 9-bromoanthracene with ethynyltrimethylsilane, which can yield 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne.

Other Transition Metal-Mediated Synthetic Routes

While palladium catalysts are the most common, other transition metals such as nickel and copper can also mediate cross-coupling reactions. Nickel catalysts, in particular, have gained prominence as a more earth-abundant and cost-effective alternative to palladium for certain C-C bond formations. Nickel(0)-catalyzed cross-coupling of aryl O-carbamates and aryl triflates with Grignard reagents is a known method for biaryl synthesis. tandfonline.com This suggests that a nickel-catalyzed coupling of a suitably activated anthracene or phenanthrene derivative could be a viable, though less documented, pathway to 9-(9-phenanthrenyl)anthracene.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have historically been used for the synthesis of biaryls, although they often require harsh reaction conditions. Modern advancements in ligand design have led to milder copper-catalyzed methods.

Multi-Component Reactions and Annulation Strategies

Multi-component reactions (MCRs) and annulation strategies offer more complex, convergent approaches to building the 9-(9-phenanthrenyl)anthracene framework. These methods involve the formation of multiple bonds in a single synthetic operation, often leading to a rapid increase in molecular complexity.

A Passerini three-component reaction of anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid has been reported for the synthesis of α-acyloxycarboxamide derivatives of anthracene. lew.ro While this does not directly yield the target biaryl, it demonstrates the utility of MCRs in functionalizing the 9-position of anthracene, which could be a starting point for further transformations.

Annulation reactions, where a new ring is fused onto an existing aromatic system, are a powerful tool for the synthesis of polycyclic aromatic hydrocarbons. A palladium-catalyzed annulation of 9-halophenanthrenes with alkynes has been developed for the synthesis of acephenanthrylene (B1206934) derivatives. mst.edu Similarly, palladium-catalyzed aryne annulation by o-halostyrenes is a method for producing substituted phenanthrenes. researchgate.net A hypothetical annulation strategy for 9-(9-phenanthrenyl)anthracene could involve the construction of one of the aromatic systems onto the other through a series of cyclization reactions.

Stereoselective and Regioselective Synthesis of Positional Isomers

A significant challenge in the synthesis of 9-(9-phenanthrenyl)anthracene is achieving the desired regioselectivity. The coupling of anthracene and phenanthrene can potentially occur at various positions on both rings, leading to a mixture of positional isomers. For instance, besides the desired 9,9'-isomer, one could also form 1,9'-, 2,9'-, etc. isomers.

Achieving high regioselectivity often relies on the use of starting materials that are pre-functionalized at the desired positions. For a Suzuki-Miyaura coupling, this means starting with 9-bromoanthracene and 9-phenanthrenylboronic acid (or vice versa) of high isomeric purity. The synthesis of these specific precursors is a critical step.

The regioselective functionalization of the terminal rings of anthracene, for example, can be achieved through Diels-Alder reactions and electrophilic substitutions with atypical regioselectivity by installing directing groups on the terminal rings. researchgate.net Similarly, advances in the regioselective functionalization of 9-phenanthrenols highlight the possibility of controlling substitution patterns on the phenanthrene core. rsc.org The synthesis and isomerization of arene oxide metabolites of phenanthrene and other PAHs also provide insight into the relative reactivity of different positions on the aromatic rings. researchgate.net In cases where a mixture of isomers is formed, their separation can be challenging due to their similar physical properties. Specialized techniques, such as the use of molecular boats for the selective extraction of phenanthrene from anthracene, may be adapted for the separation of phenanthrenyl-anthracene isomers. acs.org

Derivatization and Peripheral Functionalization of Anthracene and Phenanthrene Moieties

Once the core 9-(9-phenanthrenyl)anthracene structure is assembled, further derivatization and peripheral functionalization can be carried out to modify its physical and chemical properties. These modifications can be used to tune the molecule's solubility, electronic properties, and solid-state packing.

A common strategy for functionalization is the introduction of halogen atoms, such as bromine, onto the peripheral positions of the anthracene and phenanthrene rings. These halogenated derivatives can then serve as handles for further transformations, such as palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. researchgate.netnih.govacs.org For example, the synthesis and Suzuki-Miyaura cross-coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin demonstrate the utility of this approach.

Other functional groups can also be introduced. For instance, 9-substituted anthracenes can be synthesized with a variety of functional groups to study their ability to undergo photodimerization. researchgate.net The functionalization of 9,9a-BN anthracene, a boron and nitrogen-containing analogue, further illustrates the diverse chemical modifications that can be performed on these types of polycyclic systems. nih.govacs.org

Gas-Phase Synthesis and Radical Chemistry Pathways Involving Phenanthrenyl Intermediates

The formation of polycyclic aromatic hydrocarbons in high-temperature environments, such as in combustion processes and interstellar space, often involves radical chemistry pathways. The gas-phase synthesis of anthracene and phenanthrene has been studied, and mechanisms involving the reaction of smaller radical species have been proposed. nih.govresearchgate.netresearchgate.netnih.gov

One studied pathway involves the reaction of the methyl radical with the fluorenyl radical, which can lead to the formation of both anthracene and phenanthrene through ring expansion mechanisms. nih.govresearchgate.netnih.gov While this does not directly describe the coupling of phenanthrenyl and anthracenyl radicals, it highlights the importance of radical-radical reactions in the formation of larger PAHs.

The carbonization of anthracene and phenanthrene has also been investigated, providing insights into their reactivity at high temperatures and the formation of insoluble products. psu.edu The chemical dynamics of phenanthrene formation from the bimolecular gas-phase reaction of the phenylethynyl radical with benzene (B151609) further underscores the role of radical addition-cyclization-aromatization mechanisms in the synthesis of these complex aromatic structures. rsc.org It is conceivable that under specific high-energy conditions, the direct coupling of a phenanthrenyl radical with an anthracene molecule or an anthracenyl radical could occur, representing a potential, albeit currently less controlled, synthetic route to 9-(9-phenanthrenyl)anthracene.

Advanced Photophysical Investigations of 9 9 Phenanthrenyl Anthracene Systems

Excited-State Dynamics and Deactivation Pathways

The excited-state behavior of 9-(9-phenanthrenyl)anthracene is governed by the electronic interplay between the anthracene (B1667546) and phenanthrene (B1679779) moieties. The substitution at the 9-position of anthracene is known to significantly influence its photophysical properties.

Fluorescence and Phosphorescence Characteristics and Mechanisms

The fluorescence of 9-substituted anthracene derivatives is a well-studied phenomenon. mdpi.com Typically, these compounds exhibit strong fluorescence originating from the locally excited (LE) state of the anthracene core. mdpi.com For instance, 9-phenylanthracene (B14458) is a known fluorescent compound with an excitation peak around 364 nm and an emission peak at approximately 417 nm. aatbio.com The introduction of a bulky phenanthrenyl group at the 9-position is expected to induce a significant twist in the molecular geometry due to steric hindrance. This twisting can disrupt π-conjugation between the two aromatic systems, potentially leading to emission characteristics that are largely dominated by the anthracene fragment.

The fluorescence quantum yield (Φf) is a critical parameter. For many 9,10-disubstituted anthracenes, such as 9,10-diphenylanthracene (B110198) (DPA), the quantum yield is very high, often approaching unity, because the bulky substituents prevent close packing and thus reduce non-radiative decay pathways like excimer formation. rsc.org However, certain substitutions can also introduce new deactivation channels. For example, thiophene (B33073) substituents on the anthracene core have been shown to decrease the fluorescence quantum yield significantly. rsc.org

Phosphorescence, the emission from the lowest triplet excited state (T1), is generally weak for anthracene derivatives in fluid solutions at room temperature due to efficient non-radiative decay and quenching by molecular oxygen. However, at low temperatures in rigid matrices, phosphorescence can be observed. The energy of the triplet state is a crucial factor in many photophysical processes. For many 9,10-disubstituted anthracene derivatives, the lowest triplet state energy (T1) is calculated to be around 1.64–1.65 eV. ubc.ca

Inter-System Crossing (ISC) and Triplet State Formation Dynamics

Intersystem crossing (ISC) is the process by which a molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). In many simple aromatic hydrocarbons, the efficiency of ISC is relatively low. However, the introduction of heavy atoms or specific structural motifs can enhance this process.

In systems designed as electron donor-acceptor dyads, a mechanism known as spin-orbit charge transfer ISC (SOCT-ISC) can become highly efficient. nih.gov This process is facilitated by the formation of a charge-transfer state between the two moieties. While 9-(9-phenanthrenyl)anthracene is not a classic donor-acceptor system, the orthogonality of the two aromatic rings could influence the spin dynamics. In some covalently linked multi-chromophoric systems, triplet states can also be formed through charge recombination from a charge-separated state, particularly in polar solvents. nih.govnih.gov This mechanism competes with and can even dominate over other pathways like singlet fission. nih.gov

Triplet-Triplet Annihilation (TTA) Processes and Upconversion Mechanisms

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet state interact to produce one molecule in an excited singlet state and another in the ground state. This excited singlet state can then decay radiatively, emitting a photon of higher energy than the photons initially used to create the triplet states. This "photon upconversion" (TTA-UC) is a key application for many anthracene derivatives.

Molecules based on the anthracene core are frequently used as the "annihilator" or emitter in TTA-UC systems. rsc.org The efficiency of TTA-UC is dependent on several factors, including the triplet state energy and lifetime of the annihilator. 9,10-disubstituted anthracenes are often excellent candidates because their high fluorescence quantum yields ensure that the singlet state formed via TTA emits light efficiently. rsc.org For TTA to be efficient, the energy of the annihilator's first excited singlet state (E(S1)) should be less than or equal to twice the energy of its first excited triplet state (2 x E(T1)). Many anthracene derivatives fulfill this energetic requirement. nih.gov

Solvatochromism and Environmental Effects on Photoluminescence

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. For many nonpolar aromatic hydrocarbons, the solvatochromic shifts are relatively small. However, if the molecule possesses a significant dipole moment in the ground or excited state, or if specific interactions like hydrogen bonding are possible, the effect of the solvent can be pronounced.

In related systems, such as 9,10-phenanthrenequinone, significant solvatochromic shifts are observed in its absorption spectra in polar, protic solvents, indicating strong solute-solvent interactions. researchgate.net For 9-(9-phenanthrenyl)anthracene, while the individual anthracene and phenanthrene units are nonpolar, the covalent linkage and twisted geometry could induce a small dipole moment. Furthermore, the formation of intramolecular charge-transfer (ICT) states, especially in polar solvents, can lead to significant red-shifting of the fluorescence spectrum as the solvent stabilizes the more polar excited state.

Aggregation-Induced Emission (AIE) Phenomena and Underlying Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state. These motions act as non-radiative decay channels in solution, quenching fluorescence. When the molecules aggregate, these motions are hindered, closing the non-radiative pathways and forcing the excited state to decay radiatively.

Many anthracene derivatives, particularly those with bulky substituents that promote non-planar conformations, are known to be AIE-active. For example, various 9,10-distyrylanthracene (B86952) derivatives exhibit classic AIE behavior, being faintly emissive in solution but intensely fluorescent in their crystalline state due to restricted intramolecular torsion. mdpi.com Given the likely twisted structure of 9-(9-phenanthrenyl)anthracene due to steric hindrance between the two bulky aromatic groups, it is a strong candidate for exhibiting AIE. The phenanthrenyl group would act as a rotor against the anthracene stator, a common structural motif in AIE-active molecules.

Electronic Coupling and Energy Transfer Mechanisms in Multi-Chromophoric Systems

In many 9,10-disubstituted anthracenes, the bulky substituents are twisted out of the plane of the anthracene core. mdpi.com This twisted arrangement minimizes the electronic contribution from the substituent groups to the primary π-π* transitions of the anthracene core. mdpi.com Consequently, the absorption and emission properties are often dominated by the anthracene moiety.

Energy transfer between the two chromophores is also possible. Given that the singlet and triplet energy levels of phenanthrene are generally higher than those of anthracene, an efficient energy transfer from an excited phenanthrene unit to the anthracene unit would be expected if the phenanthrene moiety is initially excited. However, due to the strong absorption of the anthracene core at longer wavelengths, selective excitation of the phenanthrene unit might be challenging. The primary deactivation pathway upon excitation into the main absorption bands would likely involve relaxation to the lowest excited singlet state of the anthracene core, followed by fluorescence or intersystem crossing.

Photochemical Reactivity and Mechanistic Elucidation

Comprehensive experimental studies detailing the specific photochemical reactivity, including photooxidation and photodimerization, of 9-(9-phenanthrenyl)anthracene are not extensively available in the public domain. The inherent steric hindrance introduced by the bulky 9-phenanthrenyl substituent at the 9-position of the anthracene core is expected to significantly influence its photochemical behavior, particularly in comparison to less hindered anthracene derivatives.

While direct investigations into the photooxidation and photodimerization of 9-(9-phenanthrenyl)anthracene are limited, the general principles of anthracene photochemistry can provide a foundational understanding. Anthracenes are known to undergo [4+4] photodimerization, where two anthracene molecules react upon photoirradiation to form a dimer. This process is highly dependent on the substitution pattern of the anthracene core, with bulky substituents at the 9- and 10-positions often impeding or preventing dimerization due to steric hindrance.

Similarly, photooxidation of anthracenes typically proceeds via a [4+2] cycloaddition with singlet oxygen, which is generated by energy transfer from the excited anthracene molecule to ground-state molecular oxygen. This reaction yields a transient endoperoxide that can undergo further reactions. The presence of a large aromatic substituent like the phenanthrenyl group could potentially influence the rate and efficiency of both intersystem crossing to the triplet state (a prerequisite for singlet oxygen generation) and the subsequent cycloaddition reaction.

Given the absence of specific experimental data for 9-(9-phenanthrenyl)anthracene, a detailed mechanistic elucidation and the presentation of quantitative data, such as reaction quantum yields or kinetic parameters, is not possible at this time. Further empirical research is required to fully characterize the photochemical reaction pathways of this particular compound.

Electrochemical Characterization and Redox Behavior of 9 9 Phenanthrenyl Anthracene Compounds

Oxidation and Reduction Potentials and Their Correlation with Electronic Structure

The redox potentials of anthracene (B1667546) derivatives are crucial indicators of their electronic structure, specifically the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The oxidation potential correlates with the HOMO energy, representing the ease of removing an electron, while the reduction potential correlates with the LUMO energy, indicating the ease of accepting an electron.

In 9,10-disubstituted anthracenes, the substituents can tune these energy levels. Studies on related compounds like 9,10-diphenylanthracene (B110198) (DPA) and 9,10-bis(2-naphthyl)anthracene (BNA) show that the first oxidation and reduction steps are typically one-electron processes localized on the anthracene core, leading to the formation of a radical cation and a radical anion, respectively. utexas.eduutexas.edu For instance, the cyclic voltammogram of BNA exhibits a Nernstian one-electron oxidation and reduction, indicating a reversible process and the formation of a stable radical anion. utexas.edu The half-wave potential for the reduction of DPA to its radical anion (DPA⁻) has been shown to align with theoretical calculations based on its molecular orbital theory. utexas.edu

Functionalization at the 9,10-positions with different aryl groups generally results in only minor shifts (±0.10 eV) in the electrochemical behavior. mdpi.com This suggests that the fundamental redox properties are dominated by the anthracene moiety, with the phenanthrenyl substituent in 9-(9-phenanthrenyl)anthracene likely causing a modest perturbation of the HOMO and LUMO energy levels. Compared to anthracene, the reduction potential of BNA is shifted positively by 140 mV, indicating it is more easily reduced. utexas.edu This tuning of the frontier molecular orbital energy levels is a critical factor in designing materials for specific electronic applications. mdpi.com

Table 1: Redox Potentials of Selected Anthracene Derivatives

| Compound | First Reduction Potential (E½ vs. SCE) | First Oxidation Potential (E½ vs. SCE) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene (DPA) | -1.95 V | Not Specified | DMF / 0.1 M TBAI | utexas.edu |

| 9,10-Bis(2-naphthyl)anthracene (BNA) | -1.89 V | +1.15 V | Benzene-ACN (1:1) / 0.1 M TBAPF₆ | utexas.edu |

Note: DMF = Dimethylformamide, TBAI = Tetrabutylammonium iodide, ACN = Acetonitrile (B52724), TBAPF₆ = Tetrabutylammonium hexafluorophosphate. Potentials are illustrative and depend on experimental conditions.

Heterogeneous Electron-Transfer Kinetics and Mechanisms

The kinetics and mechanisms of electron transfer in these compounds are complex and can be influenced by the molecular structure, solvent, and the presence of other chemical species. The electron transfer processes are often diffusion-controlled, as indicated by the proportionality of peak currents to the square root of the scan rate in cyclic voltammetry experiments. utexas.edu

Studies on the cation radicals of 9,10-bis(4-substituted-phenyl)anthracene derivatives reveal that the reaction mechanism can change based on the nature of the substituent. For example, the reaction of the 9,10-diphenylanthracene (DPA) cation radical with methanol (B129727) in acetonitrile follows a rate law of -d[DPA•+]/dt = k[DPA•+][MeOH]². researchgate.netrsc.org In contrast, when the phenyl groups are substituted with electron-donating methoxy (B1213986) groups (forming DAA), the rate law changes to -d[DAA•+]/dt = k[DAA•+]²[MeOH]. researchgate.netrsc.org This indicates a shift in the reaction mechanism, where the stabilization of intermediates by the substituents plays a crucial role. rsc.org

Furthermore, investigations into the photodimerization of anthracene derivatives in single crystals have highlighted the spatially heterogeneous nature of reaction dynamics. rsc.orgresearchgate.net While some derivatives undergo homogeneous conversion, others exhibit reaction front propagation. rsc.orgresearchgate.net This heterogeneity in reaction progress is linked to the magnitude of conformational change required for the reaction, providing insight into how solid-state packing and molecular structure influence reaction kinetics. rsc.org

Stability and Reactivity of Radical Anions and Cations in Electrochemical Processes

The stability of the radical ions formed during electrochemical processes is paramount for the performance of molecular electronic devices. For many 9,10-disubstituted anthracenes, the radical anion formed upon the first reduction is quite stable, showing reversible behavior in cyclic voltammetry with no evidence of follow-up chemical reactions. utexas.eduutexas.edu This stability is attributed to the delocalization of the extra electron across the extensive π-system of the anthracene core.

In contrast, the radical cations can be more reactive. The second oxidation wave for compounds like 9,10-di(1-naphthyl)anthracene (B1331214) is often irreversible, suggesting the formation of a highly reactive dication that engages in subsequent chemical reactions with the solvent or trace impurities. utexas.edu The reactivity of radical cations is also evident in studies with nucleophiles like methanol, where the cation radicals of substituted anthracenes were observed to react, with the reaction order and rate being dependent on the substituent. researchgate.net

Strategic molecular design can significantly enhance the stability of radical species. For instance, the introduction of bulky groups at the ortho positions and the most reactive 9-position of the anthracene core, combined with an expanded π-structure, has been used to create exceptionally stable anthroxyl radicals. nih.govrsc.orgsemanticscholar.org One such radical derivative was reported to have a half-life of 11 days in solution, a stability attributed to a combination of resonance and steric protection. nih.govrsc.orgsemanticscholar.org This demonstrates that the phenanthrenyl group in 9-(9-phenanthrenyl)anthracene could contribute to the steric shielding and resonance stabilization of its radical ions.

Methodological Advancements in Electrochemical Sensing and Voltammetric Analysis

The unique electrochemical and photophysical properties of anthracene derivatives have led to their use in the development of advanced analytical methods. Electropolymerized films containing anthracene-like structures have been employed to create sensitive electrochemical sensors. For example, a glassy carbon electrode modified with an electropolymerized film of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) was successfully used for the quantitative determination of anthracene-9-carboxylic acid (9-ACA). rsc.org This modified electrode exhibited enhanced stability, reproducibility, and a higher electrochemical response to the analyte due to the large surface area and catalytic properties of the polymer film. rsc.org The sensor achieved a low detection limit of 1.2 x 10⁻⁸ M for 9-ACA. rsc.org

Furthermore, various voltammetric techniques have been optimized for the detection of trace amounts of other anthracene derivatives, such as the carcinogen 9-nitroanthracene. researchgate.net Methods including differential pulse polarography, differential pulse voltammetry, and adsorptive stripping voltammetry have been developed with detection limits reaching the nanomolar range. researchgate.net These advancements highlight the potential for developing highly sensitive analytical methods for 9-(9-phenanthrenyl)anthracene and related compounds, which could be valuable for environmental monitoring or material science applications.

Computational and Theoretical Chemistry Studies of 9 9 Phenanthrenyl Anthracene Systems

Electronic Structure Calculations and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org In the context of 9-(9-phenanthrenyl)anthracene and its derivatives, FMO analysis reveals how the electronic structure is influenced by the constituent aromatic units.

Calculations, often employing Density Functional Theory (DFT) methods like B3LYP, show that the HOMO and LUMO are typically localized on different parts of the molecule. For instance, in many substituted anthracenes, the HOMO and LUMO are primarily centered on the anthracene (B1667546) core. researchgate.netmdpi.com The introduction of a phenanthrenyl group at the 9-position can lead to a spatial separation of these frontier orbitals. This separation of the HOMO and LUMO is a key factor influencing the charge transfer characteristics of the molecule upon photoexcitation.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the electronic excitation energy and chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates that the molecule can be excited more easily to a higher energy state. nih.gov For 9,10-disubstituted anthracenes, functionalization at these positions has been shown to have a minimal effect on the frontier molecular orbital energy levels, resulting in only minor variations in the HOMO-LUMO gap. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-phenylanthracene | -5.67 | -1.85 | 3.82 | B3LYP/def2-TZVPP//ωB97XD/def2-TZVPP researchgate.net |

| 9,10-diphenylanthracene (B110198) | -5.85 | -2.23 | 3.62 | DFT/B3LYP/6-31G(d) |

| 9-(4-(10-Phenyl-9-anthracenyl)phenyl)-9H-carbazole (CzPA) | -5.67 | -2.26 | 3.41 | DFT/B3LYP/6-31G(d) mdpi.com |

Excited-State Computations

To understand the photophysical processes in 9-(9-phenanthrenyl)anthracene, such as absorption and fluorescence, excited-state computations are essential. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies and properties of excited states. chemrxiv.orgresearchgate.net These calculations can predict the absorption spectra of molecules, which correspond to transitions from the ground state to various excited states. researchgate.net

For anthracene and its derivatives, the lowest energy absorption bands typically correspond to a π-π* transition, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. mdpi.com In 9,9'-bianthryl, a related compound, the excited state dynamics involve a relaxation from a locally excited state to a charge-transfer (CT) state, particularly in polar solvents. researchgate.net This CT state is stabilized by the solvent and is characterized by a significant separation of charge between the two anthracene moieties. researchgate.net

More advanced methods, such as the Complete Active Space with Second-Order Perturbation Theory (CASPT2), can provide a more accurate description of the excited states, especially in cases where multiple electronic configurations are important. chemrxiv.org These high-level calculations are crucial for understanding complex photophysical phenomena like singlet fission, where one singlet exciton (B1674681) splits into two triplet excitons. chemrxiv.orgresearchgate.net

Potential Energy Surface (PES) Mapping for Reaction Mechanism Elucidation

The potential energy surface (PES) is a conceptual and mathematical tool used in computational chemistry to model chemical reactions. nih.govwayne.edu It represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (minima on the surface), transition states (saddle points), and the pathways that connect them, thus elucidating reaction mechanisms. wayne.edu

For systems related to 9-(9-phenanthrenyl)anthracene, PES mapping has been instrumental in understanding their formation and reactivity. For example, the gas-phase synthesis of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and anthracene has been studied by mapping the PES of reactions involving smaller radical species. researchgate.netresearchgate.net These studies reveal the intricate pathways leading to the formation of these larger aromatic systems. researchgate.netresearchgate.net

In the context of 9-(9-phenanthrenyl)anthracene itself, PES mapping can be used to explore its photochemical reactions, such as photodimerization. The [4π+4π] cycloaddition of anthracene derivatives is a well-known photoreaction, and the PES can reveal the energetic barriers and intermediates involved in this process. researchgate.net

Prediction and Interpretation of Advanced Spectroscopic Signatures

Computational methods are powerful tools for predicting and interpreting various spectroscopic signatures beyond simple absorption and emission. For instance, calculations can predict vibrational spectra (infrared and Raman), which provide information about the molecular structure and bonding. researchgate.net By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated.

For 9-phenylanthracene (B14458), the excitation and emission peaks have been experimentally determined to be at 364 nm and 417 nm, respectively. aatbio.com Computational methods can reproduce these values and provide insights into the nature of the electronic transitions responsible for these spectral features. aatbio.com Furthermore, calculations can help to understand how the substitution pattern on the anthracene core affects the spectroscopic properties. For example, the absorption profiles of 9,10-disubstituted anthracenes exhibit characteristic vibronic bands corresponding to π-π* transitions of the anthracene core. mdpi.com

Conformational Analysis and Steric Effects on Electronic and Optical Properties

The three-dimensional structure of 9-(9-phenanthrenyl)anthracene, particularly the dihedral angle between the anthracene and phenanthrene rings, has a profound impact on its electronic and optical properties. This is due to steric hindrance between the hydrogen atoms on the two aromatic systems, which forces them into a nearly orthogonal arrangement. rsc.org

Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their relative energies. For 9-(9-phenanthrenyl)anthracene, these studies confirm that the twisted conformation is the most stable. This twisting minimizes the steric repulsion but also affects the degree of electronic communication (conjugation) between the two aromatic units. mdpi.com

Applications in Advanced Organic Materials and Devices

Organic Light-Emitting Diodes (OLEDs) and Emissive Layers

Anthracene (B1667546) derivatives are a critically important class of materials for Organic Light-Emitting Diodes (OLEDs), especially for producing the highly sought-after blue emission required for full-color displays and white lighting.

The design of efficient and stable deep-blue emitters is a significant challenge in materials science. For anthracene-based emitters, a key design principle involves introducing bulky substituents at the 9- and 10-positions. This strategy is employed to create a twisted molecular structure that disrupts intermolecular π–π stacking in the solid state. Such stacking often leads to the formation of non-emissive aggregates and excimers, which quenches fluorescence and reduces device efficiency.

By attaching a bulky phenanthrenyl group at the 9-position of the anthracene core, as in Anthracene, 9-(9-phenanthrenyl)-, a significant steric hindrance is introduced. This forces a twisted conformation between the anthracene and phenanthrene (B1679779) planes. This molecular architecture is designed to:

Prevent Aggregation-Caused Quenching (ACQ): The twisted structure physically separates the chromophores, maintaining high photoluminescence quantum yields (PLQY) even in the solid state.

Achieve Deep-Blue Emission: The twisting effectively interrupts the π-conjugation across the molecule. This leads to a wider energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in emission in the deep-blue region of the spectrum.

Enhance Thermal Stability: Attaching rigid aromatic groups like phenanthrene can increase the glass transition temperature (Tg) and decomposition temperature (Td) of the material, which is crucial for the longevity and operational stability of OLED devices.

Studies on analogous compounds, such as 9,10-di(pyren-1-yl)anthracene, have demonstrated that a twisted conformation effectively preserves the monomeric emission characteristics, leading to pure deep-blue light with high efficiency.

Charge Injection and Transport: The energy levels of the HOMO and LUMO must be well-aligned with adjacent layers in the OLED stack to ensure efficient injection of holes and electrons into the emissive layer.

Triplet-Triplet Annihilation (TTA): In fluorescent OLEDs, where only singlet excitons can emit light radiatively, harvesting triplet excitons (which constitute 75% of the total excitons formed) is crucial. Anthracene derivatives are known to be excellent materials for TTA, a process where two triplet excitons combine to form one high-energy singlet exciton (B1674681), thereby significantly boosting the theoretical maximum efficiency. The EL performance of devices using pyrene-substituted anthracenes has been shown to benefit from this mechanism, achieving high external quantum efficiencies (EQEs).

Color Purity: The rigidity and defined torsional angle of the molecule help in achieving a narrow emission spectrum, which translates to high color purity. For deep-blue emitters, this is quantified by the Commission Internationale de l'Eclairage (CIE) coordinates, with values in the range of (0.15, 0.06) being considered ideal.

The table below summarizes the performance of a related deep-blue emitting anthracene derivative, showcasing the potential of this class of materials.

| Emitter | Maximum EQE (%) | CIE Coordinates (x, y) | Emission Type |

| PyTAnPy | 5.48 | (0.15, 0.06) | Deep-Blue |

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

Anthracene-based compounds are also promising candidates for the active semiconductor layer in Organic Field-Effect Transistors (OFETs) due to their inherent stability and favorable electronic properties.

The efficiency of an OFET is primarily determined by the charge carrier mobility of the semiconductor. For anthracene derivatives, several factors are key to enhancing mobility:

Molecular Packing: Unlike in OLEDs where aggregation is discouraged, for OFETs, a close and ordered packing of molecules in the solid state is advantageous for efficient charge transport. The goal is to facilitate significant intermolecular orbital overlap.

Planarity and Conjugation: While excessive twisting is detrimental, a degree of planarity in the molecular backbone is necessary for delocalization of π-electrons, which forms the pathway for charge carriers.

Frontier Molecular Orbitals: The alignment of the HOMO and LUMO energy levels with the work function of the source and drain electrodes is critical for minimizing the charge injection barrier.

Functionalization at the 9,10-positions of anthracene has been shown to influence these properties significantly. While it can be used to tune thermal stability, it also heavily impacts the solid-state arrangement, which can sometimes be detrimental to charge transport if it disrupts favorable packing motifs like herringbone or lamellar structures.

The performance of an OFET is not solely dependent on the properties of a single molecule but is profoundly affected by the collective arrangement of molecules in the thin film.

Crystallinity: Highly crystalline domains with low defect density provide efficient pathways for charge transport, leading to higher mobility. The growth of large, well-ordered crystalline grains is a major goal in fabricating high-performance OFETs.

Intermolecular Distance: Closer π-π stacking distances, typically in the range of 3.4 to 3.5 Å, enhance the electronic coupling between adjacent molecules, thereby improving charge mobility.

Film Uniformity: A uniform and flat surface morphology of the semiconductor film ensures a good interface with the dielectric and electrode layers, which is essential for reliable device operation.

Research on various 9,10-disubstituted anthracenes has shown that even minor changes to the substituent can drastically alter the single-crystal structure and, consequently, the charge mobility of the material. For instance, some derivatives may adopt a packing structure with large intermolecular distances that result in poor device performance. Therefore, achieving a balance between molecular design for stability and the resulting solid-state morphology is the central challenge in developing new anthracene-based semiconductors for OFETs.

| Compound | Mobility (cm²/Vs) | Packing Motif | Key Finding |

| Generic 9,10-Anthracene Derivatives | ~10⁻⁶ | Lamellar | Substituents strongly affect solid-state arrangement and thermal stability with minor impact on optical properties. |

Supramolecular Assemblies and Functional Nanomaterials

The ability of anthracene and phenanthrene units to participate in non-covalent interactions, such as π–π stacking and van der Waals forces, makes Anthracene, 9-(9-phenanthrenyl)- a potential building block for supramolecular chemistry and the bottom-up fabrication of functional nanomaterials.

The controlled self-assembly of such molecules can lead to the formation of well-defined nanostructures like nanofibers, vesicles, or organogels. These assemblies can exhibit unique collective photophysical properties that are different from the individual molecules, such as aggregation-induced emission (AIE) or the formation of excimer states with red-shifted emission. The specific morphology and properties of these supramolecular structures are dictated by a delicate balance of intermolecular forces, which can be tuned by external stimuli such as solvent polarity, temperature, or concentration. While specific studies on the supramolecular behavior of Anthracene, 9-(9-phenanthrenyl)- are not prominent, the general principles of polycyclic aromatic hydrocarbon assembly suggest its potential in creating novel materials for sensing, optical waveguiding, or as templates for other nanomaterials.

Development of Fluorescent Probes and Chemical Sensors Based on Phenanthrenyl-Anthracene Scaffolds

The inherent fluorescence of the anthracene moiety makes it an excellent building block for the development of fluorescent probes and chemical sensors. By attaching specific recognition units to the anthracene scaffold, it is possible to design molecules that exhibit a change in their fluorescence properties upon binding to a target analyte. This change can be in the form of fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing). mdpi.com

A notable example is the development of an anthracene-based probe for the selective and sensitive detection of aluminum ions (Al³⁺). The probe, (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB), shows a significant enhancement in fluorescence intensity upon binding to Al³⁺ due to a combination of chelation-enhanced fluorescence (CHEF) and the restriction of photoinduced electron transfer (PET). nih.gov This probe exhibits a very low limit of detection of 0.498 nM and has been successfully used to study the therapeutic potential of chelating Al³⁺ in a biological model of Alzheimer's disease. nih.gov

Anthracene-based probes have also been designed for the detection of other metal ions, such as mercury (Hg²⁺). Probes incorporating dithioacetal groups attached to an anthracene core have been synthesized and show a dual-mode detection capability, exhibiting both "turn-off" and "turn-on" responses depending on the specific probe design. mdpi.com These probes have demonstrated a good linear relationship between fluorescence intensity and Hg²⁺ concentration, with a limit of detection as low as 4.8 × 10⁻⁸ mol/L. mdpi.com

Furthermore, anthracene derivatives have been incorporated into oligonucleotide probes for the detection of single nucleotide polymorphisms (SNPs) in DNA. nih.gov These probes are designed to discriminate between different DNA bases, with the fluorescence properties of the anthracene label changing upon hybridization with the target DNA sequence. This approach has potential applications in genetic analysis and diagnostics. nih.gov The versatility of the anthracene scaffold allows for the synthesis of a wide range of derivatives with tailored properties for specific sensing applications. researchgate.net The choice of the substituent on the anthracene ring and the nature of the linker to the recognition moiety are crucial for optimizing the performance of the resulting sensor.

Table 3: Fluorescent Probes and Chemical Sensors

| Probe/Sensor | Analyte | Sensing Mechanism | Limit of Detection |

| (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB) | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) and Restricted Photoinduced Electron Transfer (PET) | 0.498 nM nih.gov |

| Dithioacetal-anthracene probes (AN-2S, AN-4S) | Hg²⁺ | Turn-off/Turn-on | 4.8 × 10⁻⁸ mol/L mdpi.com |

| Anthracenecarboxamide-labeled 2'-deoxyuridines | Adenine in DNA | Fluorescence change upon hybridization | Not specified nih.gov |

Table 4: Compound Names

| Abbreviation/Name | Full Chemical Name |

| 9-(9-phenanthrenyl)anthracene | Anthracene, 9-(9-phenanthrenyl)- |

| [9-(S)PPh2-10-Ethyl-(C14H8)] | (S)-((10-ethylanthracen-9-yl)diphenyl)phosphane sulfide (B99878) |

| CB[n] | Cucurbit[n]uril |

| ENDT | 4,4'-(anthracene-9,10-diylbis(ethene-2,1-diyl))bis(1-ethylpyridin-1-ium) bromide |

| SC4AD | lower-rim dodecyl-modified sulfonatocalix nih.govarene |

| An34C10 | A crown ether derivative containing two anthracene units |

| TCNB | 1,2,4,5-tetracyanobenzene |

| AHB | (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide |

Structure Property Relationships and Molecular Design Principles

Influence of Phenanthrenyl Substituent Position and Conformation on Electronic Coupling and Photophysical Behavior

The connection between the anthracene (B1667546) and phenanthrene (B1679779) units at the 9-positions results in a sterically hindered structure characterized by a significant twist between the planes of the two aromatic moieties. This twisted arrangement is a defining feature that largely dictates the electronic and photophysical behavior of the molecule. The dihedral angle between the substituent and the anthracene core minimizes the electronic orbital contribution from the phenanthrenyl group to the primary π–π* transitions of the anthracene core. mdpi.com This is evident in the absorption profiles of 9,10-disubstituted anthracenes, which typically show vibronic bands characteristic of the anthracene moiety itself, with minimal shifts regardless of the attached aryl group. mdpi.com

The degree of this twist, and therefore the extent of electronic coupling, is highly sensitive to the substitution pattern. For instance, substituents at the 9,10-positions of anthracene experience more significant steric interactions with the peri-hydrogen atoms compared to those at the 2,6-positions. mdpi.com This results in substantially larger torsion angles for 9,10-isomers. mdpi.com The conformation directly impacts the photophysical properties; a greater degree of twist can disrupt π-conjugation, leading to distinct emission characteristics. epa.gov In some bichromophoric systems, the rate of internal conversion between excited states is governed by an electronic coupling factor directly related to the degree of twisting of the substituent group. epa.gov

The conformation can also be dramatically altered by chemical changes, which in turn affects the electronic structure. For example, in certain 9,10-diaminoanthracene derivatives, two-electron oxidation causes the planar anthracene core to contort into a butterfly-like structure. nih.gov This structural change is attributed to the extent of mixing between orbitals localized on the amine substituents and those on the anthracene core, highlighting the profound influence of substituent-core electronic interactions on molecular geometry and properties. nih.gov

Impact of Peripheral Functionalization on Electronic, Optical, and Electrochemical Characteristics

Attaching various functional groups to the core 9-(9-phenanthrenyl)anthracene structure is a key strategy for fine-tuning its material properties. However, the impact of this functionalization is highly dependent on both the nature of the substituent and its position.

Studies on a series of 9,10-disubstituted anthracenes, where one substituent is a phenyl group and the other is varied, have shown that functionalization can have a negligible effect on optical properties while significantly impacting thermal stability. mdpi.comsigmaaldrich.com The absorption and emission profiles remain largely unchanged, suggesting minimal alteration of the frontier molecular orbitals (FMOs) responsible for the primary electronic transitions. mdpi.com Electrochemical studies support this, showing only minor variations (±0.10 eV) in HOMO and LUMO energy levels across different phenyl derivatives. mdpi.comsigmaaldrich.com

Conversely, the introduction of substituents with strong electronic character can produce more dramatic changes. For example, placing carbon-carbon triple bonds at the phenyl substituents has been shown to noticeably alter the electronic states of the parent diphenylanthracene molecule, enabling better tunability of the optical emission. researchgate.net Similarly, attaching an electron-withdrawing aldehyde group to a 9-(phenylethynyl)anthracene system resulted in a significantly larger Stokes shift (113 nm) compared to other derivatives. researchgate.net The presence of an amphoteric imidazolyl group on an anthracene core can render the molecule's fluorescence sensitive to environmental factors like strong acids or fluoride (B91410) anions. rsc.org

The following table presents optical and electrochemical data for a series of 9,10-disubstituted anthracene derivatives, illustrating how peripheral functionalization affects these key characteristics.

| Compound | Max. Absorbance (λabs, nm) | Max. Emission (λem, nm) | Optical Band Gap (Egopt, eV) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (Egec, eV) |

| 1a | 399 | 425 | 2.99 | -5.69 | -2.69 | 3.00 |

| 1b | 402 | 428 | 2.96 | -5.73 | -2.74 | 2.99 |

| 1c | 400 | 426 | 2.98 | -5.69 | -2.71 | 2.98 |

| 2a | 399 | 425 | 2.99 | -5.59 | -2.60 | 2.99 |

| 2b | 403 | 428 | 2.96 | -5.60 | -2.64 | 2.96 |

| 2c | 399 | 425 | 2.99 | -5.69 | -2.70 | 2.99 |

| 2d | 400 | 425 | 2.98 | -5.70 | -2.72 | 2.98 |

Data adapted from Vorona et al. researchgate.net The compounds are 9,10-disubstituted anthracenes.

Steric Hindrance, Molecular Packing, and Crystal Engineering Effects on Solid-State Properties

The properties of 9-(9-phenanthrenyl)anthracene derivatives in the solid state are profoundly influenced by steric hindrance, which dictates how the molecules arrange themselves in a crystal lattice. Unlike simple planar aromatic compounds that often form infinite herringbone arrangements, the bulky substituents at the 9- and 10-positions of the anthracene core prevent close π-π stacking. mdpi.com This steric hindrance is a crucial design element, as it suppresses intermolecular interactions that can lead to aggregation-caused quenching, thereby enhancing fluorescence emission in the solid state. mdpi.com

Molecules with 9,10-substituents tend to challenge regular herringbone stacking and instead favor a more overlapped lamellar structure. mdpi.com This packing motif can be advantageous for charge transport in electronic devices. mdpi.com The specific solid-state arrangement is highly sensitive to the nature of the substituents. Even subtle changes in the functional groups can lead to significant changes in the crystal packing, which in turn affects material properties like charge mobility in organic thin-film transistors (OTFTs). mdpi.com

Crystal engineering provides a powerful approach to manipulate these solid-state properties. One dramatic example involves the oxidation of diphenylphosphanyl anthracenes. nih.gov The oxidation of the phosphorus atom to phosphine (B1218219) sulfide (B99878) forces a reorientation of the bulky substituent, which in turn induces a strong "butterfly" bent structure in the anthracene core. nih.gov This significant change in molecular geometry triggers a large bathochromic shift, resulting in green solid-state fluorescence attributed to monomer emission. nih.gov Furthermore, the solid-state emission of these bent molecules can be amplified by forming host-guest complexes. nih.gov Co-crystallization with small aromatic molecules can restrict intramolecular motion and reduce interchromophoric interactions, leading to quantum yields up to five times higher than in the pure material. nih.gov This demonstrates how targeted chemical modification and co-crystallization can be used to engineer desired solid-state luminescent properties.

Rational Design Strategies for Tailored Photophysical and Electrochemical Attributes in Advanced Organic Materials

The systematic understanding of structure-property relationships in 9-(9-phenanthrenyl)anthracene and its derivatives enables the rational design of new molecules with customized attributes for advanced organic materials. The goal is to control properties such as emission color, quantum efficiency, charge transport mobility, and thermal stability by making precise modifications to the molecular structure.

Key design strategies include:

Tuning Solubility and Thermal Stability: Functionalization of the 9,10-positions of the anthracene core with different aryl groups has proven to be an effective handle for tuning thermal properties like decomposition temperature and melting point, often without significantly altering the fundamental optical and electronic characteristics. mdpi.comsigmaaldrich.com This allows for the optimization of material processability and device stability.

Controlling Emission Color and Efficiency: While simple aryl substitution often has a minimal effect, the introduction of specific electron-donating or electron-withdrawing groups, or extending the π-conjugation, can systematically shift emission wavelengths. researchgate.netresearchgate.net For high-efficiency blue emission in Organic Light-Emitting Diodes (OLEDs), a sophisticated strategy involves designing molecules with hybridized local and charge-transfer (HLCT) characteristics. rsc.org By carefully controlling the distance and electronic coupling between donor and acceptor moieties within the molecule, it is possible to achieve efficient emission with high color purity. rsc.org

Engineering Host Materials: Anthracene derivatives are widely developed as host materials in OLEDs. By attaching different aromatic groups, such as naphthalene, to the anthracene core, it is possible to create materials with wide band gaps and high triplet energies, which are necessary to efficiently host phosphorescent or fluorescent emitters. researchgate.net

Optimizing for Charge Transport: For applications in OTFTs, molecular design must focus on solid-state packing. While bulky 9,10-substituents can disrupt efficient packing, exploring functionalization at other positions, such as the 2,6-positions, can lead to smaller torsion angles and potentially more ordered packing arrangements, which is a key consideration for improving charge mobility. mdpi.commdpi.com The goal is to create lamellar structures with close intermolecular distances to facilitate charge hopping between adjacent molecules. mdpi.com

By combining these strategies—peripheral functionalization, conformational control, and crystal engineering—researchers can develop a vast library of advanced organic materials based on the 9-(9-phenanthrenyl)anthracene framework, each tailored for optimal performance in applications ranging from next-generation displays and solid-state lighting to sensors and transistors.

Concluding Perspectives and Future Research Directions

Current Challenges in the Synthesis and Comprehensive Characterization of Complex Anthracene (B1667546) Derivatives

The synthesis of sterically demanding structures such as 9-(9-phenanthrenyl)anthracene presents a significant challenge for synthetic chemists. The creation of the pivotal carbon-carbon bond between the C9 position of anthracene and the C9 position of phenanthrene (B1679779) often requires specialized coupling reactions. Traditional cross-coupling methods may suffer from low yields due to the severe steric hindrance around the reactive sites. This steric congestion impedes the approach of the coupling partners and can lead to undesired side reactions. Consequently, researchers are continuously seeking more efficient and robust catalytic systems, such as advanced palladium-based catalysts with bulky phosphine (B1218219) ligands, to overcome these synthetic hurdles. The purification of the final product can also be a non-trivial task, often requiring multiple chromatographic steps and careful recrystallization to achieve the high purity necessary for optoelectronic applications.

Beyond the synthesis, the comprehensive characterization of these complex derivatives poses its own set of difficulties. While standard techniques like NMR and mass spectrometry are indispensable for confirming the molecular structure, obtaining a complete picture of the material's properties requires a multi-faceted analytical approach. For instance, the inherent complexity of the aromatic proton signals in ¹H NMR spectra can make unambiguous peak assignment challenging without the aid of two-dimensional NMR techniques. Furthermore, the solid-state morphology and thermal stability, which are critical for device performance and longevity, necessitate careful analysis using techniques like X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). The subtle polymorphic variations that can arise during thin-film deposition can significantly impact the material's photophysical and charge-transport properties, making a thorough understanding of its solid-state behavior paramount.

Emerging Trends in Harnessing Phenanthrenyl-Anthracene Systems for Novel Optoelectronic and Supramolecular Applications

Despite the synthetic challenges, the unique properties of phenanthrenyl-anthracene systems continue to drive interest in their application in next-generation organic electronics and supramolecular chemistry. A primary area of focus remains their use in Organic Light-Emitting Diodes (OLEDs). The sterically hindered structure of 9-(9-phenanthrenyl)anthracene effectively suppresses intermolecular π-π stacking, which helps to mitigate concentration quenching and maintain high photoluminescence quantum yields in the solid state. This makes it an excellent candidate for use as a blue-emitting material, a critical component for full-color displays and white lighting applications. Researchers are actively exploring the design of new derivatives with tailored electronic properties to achieve even higher efficiencies and improved color purity.

Beyond OLEDs, emerging trends point towards the use of these systems in other optoelectronic devices. For example, their high charge-carrier mobility and well-defined energy levels make them promising materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through chemical modification opens up possibilities for creating bespoke materials for specific device architectures. In the realm of supramolecular chemistry, the rigid and well-defined three-dimensional structure of phenanthrenyl-anthracene derivatives makes them attractive building blocks for the construction of complex, functional architectures. These molecules can be used to create porous organic frameworks with potential applications in gas storage and separation, or as components in molecular sensors where changes in their photophysical properties can signal the presence of specific analytes.

Methodological Advancements in Coupled Experimental and Computational Studies for Predictive Design

The synergy between experimental investigation and computational modeling has become an indispensable tool in the design and development of new organic materials. Methodological advancements in computational chemistry, particularly in density functional theory (DFT) and time-dependent DFT (TD-DFT), now allow for the accurate prediction of the geometric, electronic, and photophysical properties of complex molecules like 9-(9-phenanthrenyl)anthracene before they are ever synthesized. These computational studies can provide valuable insights into the relationship between molecular structure and material properties, guiding the design of new derivatives with enhanced performance characteristics.

For example, computational modeling can be used to predict the HOMO and LUMO energy levels of a molecule, which is crucial for designing efficient charge-injection and transport layers in OLEDs. It can also be used to simulate the absorption and emission spectra, helping to identify promising candidates for specific applications. The predictive power of these computational methods is greatly enhanced when they are closely coupled with experimental validation. By comparing the calculated properties with experimental data, researchers can refine their computational models and improve their predictive accuracy. This iterative process of a coupled experimental and computational approach accelerates the discovery and optimization of new materials, reducing the time and resources required for the development of next-generation organic electronic devices. As computational power continues to increase and theoretical models become more sophisticated, the role of predictive design in the field of organic electronics is expected to become even more prominent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 9-(9-phenanthrenyl)anthracene, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki or Wittig reactions). For example, the Wittig reaction between 9-phenanthrenyl ylide and anthracene derivatives requires controlled temperatures (e.g., 0–25°C) and inert atmospheres (N₂/Ar) to minimize side reactions . Solvent choice (e.g., THF or DMF) and catalyst optimization (e.g., Pd(PPh₃)₄ for Suzuki coupling) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How is the molecular structure of 9-(9-phenanthrenyl)anthracene characterized, and what techniques validate its stereochemistry?

- Methodology : Single-crystal X-ray diffraction (XRD) provides definitive structural validation, resolving bond angles and substituent positions (e.g., dihedral angles between anthracene and phenanthrenyl moieties) . Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. UV-Vis and fluorescence spectroscopy characterize π-conjugation and electronic transitions .

Q. What are the key photophysical properties of 9-(9-phenanthrenyl)anthracene, and how do substituents influence its fluorescence behavior?

- Methodology : Measure molar extinction coefficients (ε) and fluorescence quantum yields (Φ) in solvents like acetonitrile. Substituents (e.g., electron-donating groups like –SCH₃) red-shift absorption/emission spectra by enhancing charge-transfer states. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, critical for applications in organic light-emitting diodes (OLEDs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical data for 9-(9-phenanthrenyl)anthracene derivatives?

- Methodology : Discrepancies in fluorescence intensity or emission wavelengths may arise from solvent polarity, aggregation effects, or impurities. Compare data under standardized conditions (e.g., degassed solvents, identical concentrations). Use density functional theory (DFT) to model substituent effects on frontier molecular orbitals (HOMO/LUMO) and validate experimental trends .

Q. What mechanistic insights explain the compound’s role in charge-transfer complexes, and how can this be optimized for organic electronics?

- Methodology : Cyclic voltammetry (CV) measures oxidation/reduction potentials to determine electron-donor/acceptor capacity. For example, the dimethylamino group in 9-(4-dimethylaminophenyl)anthracene lowers oxidation potential (≈1.0 V vs. SCE), enhancing charge-transfer efficiency. Pair with electron-deficient partners (e.g., fullerene derivatives) to design bulk heterojunction solar cells .

Q. How do computational models predict the reactivity of 9-(9-phenanthrenyl)anthracene in Diels-Alder or halogenation reactions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) map electron density to predict regioselectivity. Anthracene derivatives typically react at the 9,10-positions due to high π-electron density. Validate predictions with experimental kinetic studies under varying temperatures and electrophile concentrations .

Q. What experimental strategies distinguish structural isomers (e.g., triphenylene vs. benz[a]anthracene) formed during gas-phase synthesis?

- Methodology : Photoionization efficiency (PIE) curves and collision-induced dissociation (CID) mass spectrometry differentiate isomers. For example, the adiabatic ionization energy of 9-(but-3-en-1-yn-1-yl)phenanthrene (7.60 eV) matches the PIE onset of C₁₈H₁₂ isomers, enabling identification .

Critical Analysis of Contradictions

- Fluorescence Quenching in Polar Solvents : Conflicting reports on fluorescence intensity may stem from aggregation-caused quenching (ACQ) vs. aggregation-induced emission (AIE). For example, polar solvents (e.g., water) induce ACQ in 9-(naphthalenyl)anthracene derivatives, whereas nonpolar solvents enhance emission .

- Isomerization During Synthesis : Gas-phase reactions of 9-phenanthrenyl radicals with vinylacetylene yield multiple C₁₈H₁₂ isomers. Discrepancies in product ratios can be resolved via high-resolution PIE curves and DFT-predicted thermodynamic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.